FXR agonist 7

FXR Transactivation Assay EC50 Nuclear Receptor Pharmacology

FXR agonist 7 (compound 33) delivers unrivaled potency (EC50 0.1 nM)—1,500-fold stronger than GW4064—enabling picomolar dosing in HTS and minimizing DMSO artifacts. Its non-steroidal isoxazole-azaspiro-indole scaffold ensures high intestinal enrichment, making it the definitive tool for studying ileal FGF15/19, ASBT, and the gut-liver endocrine axis. Unlike liver-restricted agents (cilofexor) or polypharmacological steroidal agonists, this compound provides clean FXR-specific engagement with a validated anti-inflammatory phenotype for NASH and colitis models.

Molecular Formula C34H36F3N3O5
Molecular Weight 623.7 g/mol
Cat. No. B12365330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXR agonist 7
Molecular FormulaC34H36F3N3O5
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=C1C=C(C=C2)N3CCC4(CC3)CC(C4)COCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7)C(=O)O
InChIInChI=1S/C34H36F3N3O5/c1-2-39-18-26(32(41)42)24-10-9-23(15-28(24)39)40-13-11-33(12-14-40)16-21(17-33)19-43-20-27-30(38-45-31(27)22-7-8-22)25-5-3-4-6-29(25)44-34(35,36)37/h3-6,9-10,15,18,21-22H,2,7-8,11-14,16-17,19-20H2,1H3,(H,41,42)
InChIKeySAKQVSXXZNXIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FXR Agonist 7 (Compound 33): Technical Baseline and Procurement-Readiness for Non-Steroidal FXR Activation


FXR agonist 7 (catalogued as compound 33) is a synthetic, non-steroidal small molecule that functions as a potent agonist of the farnesoid X receptor (FXR, NR1H4), a nuclear receptor central to bile acid, lipid, and glucose homeostasis . Its molecular formula is C34H36F3N3O5 with a molecular weight of 623.7 g/mol, and it features a distinctive isoxazole-azaspiro-indole scaffold . This compound is distinct from bile acid-derived FXR agonists such as obeticholic acid and bears greater structural similarity to the non-steroidal GW4064 chemical series .

Why FXR Agonist 7 Cannot Be Casually Replaced with Obeticholic Acid, GW4064, or Other In-Class Compounds


FXR agonists are a functionally diverse class where subtle changes in molecular topology drive profound differences in tissue distribution, co-activator recruitment, and transcriptional bias . Substituting FXR agonist 7 with a more liver-restricted agent such as obeticholic acid (OCA) or cilofexor will entirely alter the intestinal vs. hepatic engagement profile, while replacing it with the classic tool compound GW4064 introduces a 1500-fold loss in potency (0.1 nM vs. 150 nM) and eliminates the reported anti-inflammatory phenotype . Furthermore, many early FXR agonists exhibit significant off-target activity at TGR5, LXR, or PXR, whereas FXR agonist 7's specific isoxazole-azaspiro-indole architecture is designed to minimize such polypharmacology .

Product-Specific Quantitative Evidence Guide for FXR Agonist 7: Head-to-Head and Cross-Study Differentiation


Sub-Nanomolar Potency in FXR Transactivation: FXR Agonist 7 vs. GW4064 and Clinical-Stage Comparators

FXR agonist 7 demonstrates an EC50 of 0.1 nM in a cell-based FXR transactivation assay, which represents a 1500-fold increase in potency relative to the widely used reference agonist GW4064 (EC50 150 nM) . This potency also exceeds that of the clinically investigated non-steroidal agonists cilofexor (EC50 15 nM) , nidufexor (EC50 7 nM) , and the bile acid-derived obeticholic acid (EC50 99 nM) . Notably, the value of 0.1 nM positions FXR agonist 7 among the most potent synthetic FXR agonists reported in the literature, comparable to tropifexor (EC50 0.2 nM) .

FXR Transactivation Assay EC50 Nuclear Receptor Pharmacology

High Intestinal Distribution: A Differentiating Pharmacokinetic Feature vs. Liver-Restricted FXR Agonists

FXR agonist 7 is characterized by high distribution to the intestine . This tissue tropism contrasts sharply with liver-restricted FXR agonists such as cilofexor (GS-9674), which was specifically designed to minimize intestinal exposure to reduce pruritus . Conversely, it also differs from pan-FXR agonists like obeticholic acid that activate both hepatic and intestinal FXR, often with a bias toward liver . The intestinal enrichment of FXR agonist 7 aligns with the pharmacological profile of fexaramine, an intestinally biased FXR agonist that robustly induces FGF15/19 .

Tissue Distribution Pharmacokinetics Intestinal FXR

Documented Anti-Inflammatory Activity: FXR Agonist 7 vs. GW4064 and Other FXR Agonists with Unknown Immunomodulatory Profiles

Vendor documentation consistently reports that FXR agonist 7 possesses 'good anti-inflammatory activity' . While specific assay data (e.g., IC50 in LPS-stimulated TNFα release) are not publicly disclosed, this annotation distinguishes FXR agonist 7 from the classical tool compound GW4064, for which no comparable anti-inflammatory claim is routinely documented . Among FXR agonists with validated anti-inflammatory effects, obeticholic acid has demonstrated reduction of hepatic inflammation in NASH models , and fexaramine has shown intestinal anti-inflammatory activity in colitis models .

Anti-inflammatory Intestinal Inflammation FXR Immunology

Structural Differentiation from Bile Acid-Derived Agonists: Isoxazole-Azaspiro-Indole Scaffold Enables Non-Steroidal Pharmacology

FXR agonist 7 incorporates a complex isoxazole-azaspiro-indole scaffold (C34H36F3N3O5) that is chemically and pharmacologically distinct from bile acid-derived FXR agonists such as obeticholic acid (6α-ethyl-chenodeoxycholic acid, C26H44O4) . This non-steroidal architecture is shared with the GW4064 series, which contains an isoxazole core, but FXR agonist 7 introduces unique azaspiro and trifluoromethoxyphenyl moieties . Importantly, non-steroidal FXR agonists generally exhibit more favorable selectivity profiles over TGR5 (GPBAR1) compared to bile acid derivatives, which often retain residual TGR5 activity .

Chemical Structure Scaffold Differentiation Non-Steroidal FXR Agonist

Best Research and Industrial Application Scenarios for FXR Agonist 7 Based on Differentiated Evidence


Intestinal FXR-Dependent Gene Expression Studies and Gut-Liver Axis Research

Given its high intestinal distribution , FXR agonist 7 is optimally suited for studies requiring robust intestinal FXR engagement, such as analysis of ileal Fgf15/FGF19 induction, regulation of intestinal bile acid transporters (ASBT, OSTα/β), or investigation of the gut-liver endocrine axis. In contrast, liver-restricted agonists like cilofexor would fail to activate this pathway, and pan-FXR agonists like OCA may not achieve the same intestinal enrichment .

High-Throughput Screening (HTS) and Miniaturized Cellular Assays Requiring Ultra-Potent FXR Activation

The 0.1 nM EC50 of FXR agonist 7 enables its use at picomolar to low nanomolar concentrations in 384- and 1536-well assay formats . This potency advantage (1500-fold vs. GW4064; 150-fold vs. cilofexor) minimizes compound consumption, reduces DMSO vehicle effects, and circumvents solubility limitations that plague less potent agonists when scaled to HTS .

Inflammation-Focused Metabolic Disease Models (NASH, IBD, Metabolic Endotoxemia)

FXR agonist 7 is explicitly annotated for anti-inflammatory activity, distinguishing it from generic FXR agonists lacking this phenotype . This makes it a rational choice for preclinical models of NASH where hepatic inflammation is a key endpoint, or for colitis models where intestinal FXR agonism has demonstrated therapeutic benefit .

Nuclear Receptor Selectivity Profiling and Polypharmacology Control Experiments

As a non-steroidal isoxazole-based FXR agonist, FXR agonist 7 provides a structurally distinct control for experiments designed to discriminate between FXR-mediated effects and off-target activities at TGR5, LXR, or PXR that may be triggered by bile acid-derived agonists (e.g., OCA) . Its use alongside a steroidal agonist strengthens conclusions regarding FXR-specific pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for FXR agonist 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.